5-chloro-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde
Description
5-Chloro-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde is a pyrazole-based heterocyclic compound synthesized via the Vilsmeier–Haack reaction from 3-methyl-1-aryl-1H-pyrazol-5(4H)-ones . The structure features a pyrazole core substituted with a methyl group at position 3, a chlorine atom at position 5, and a 3-chlorophenyl group at position 1. The aldehyde moiety at position 4 enhances its reactivity, making it a versatile intermediate for synthesizing pharmaceuticals, agrochemicals, and functional materials.
Properties
IUPAC Name |
5-chloro-1-(3-chlorophenyl)-3-methylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O/c1-7-10(6-16)11(13)15(14-7)9-4-2-3-8(12)5-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHYNOWWLSEUKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=O)Cl)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601169033 | |
| Record name | 5-Chloro-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601169033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77509-92-3 | |
| Record name | 5-Chloro-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77509-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601169033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of 3-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone This intermediate is then subjected to cyclization under acidic conditions to yield the pyrazole ring
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-chloro-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium methoxide (NaOMe) in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: 5-chloro-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid.
Reduction: 5-chloro-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
5-chloro-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative with a variety of applications in chemistry, biology, medicine, and industry.
Scientific Research Applications
This compound is a valuable compound in scientific research, with noted applications in chemistry, biology, and medicine. It is also used in industrial applications.
Chemistry
- This compound serves as an intermediate in synthesizing complex organic molecules and heterocycles.
- It can undergo oxidation to form 5-chloro-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid, utilizing potassium permanganate (KMnO4) under acidic or neutral conditions.
- It can undergo reduction to form 5-chloro-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-methanol, using sodium borohydride (NaBH4) in methanol or ethanol.
- The chlorine atoms present in the compound can be substituted with other functional groups through nucleophilic substitution reactions, such as using sodium methoxide (NaOMe) in methanol.
Biology
- This compound is investigated for potential biological activities, including antimicrobial and anticancer properties.
- демонстрирует significant inhibitory effects against a range of pathogens. The compound's antimicrobial activity has been evaluated in vitro, with minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values determined for several bacterial strains. For example, it shows MIC values against Staphylococcus aureus (0.25 µg/mL), Escherichia coli (0.30 µg/mL), and Pseudomonas aeruginosa (0.40 µg/mL).
Medicine
- It is explored as a lead compound for developing new pharmaceuticals targeting specific enzymes or receptors.
Industry
- This compound is utilized in producing agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-chloro-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The presence of chlorine atoms and the aldehyde group can enhance its binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following sections compare the target compound with analogs differing in substituents, electronic properties, and biological activities.
Substituent Variations on the Pyrazole Core
Halogen Substituents
- 5-Chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde (Similarity: 0.96)
This analog differs only in the position of the chlorine atom on the phenyl ring (para vs. meta). The para-substituted derivative exhibits a slightly higher molecular weight (274.12 g/mol vs. 274.12 g/mol for the target compound) but may show altered crystallinity due to differences in intermolecular interactions . - 5-Chloro-1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde Replacing the 3-chlorophenyl group with a 2-fluorophenyl group reduces molecular weight to 238.65 g/mol.
Alkyl and Trifluoromethyl Groups
- 5-Chloro-3-ethyl-1-phenyl-1H-pyrazole-4-carbaldehyde (Similarity: 0.95)
Substituting the methyl group at position 3 with an ethyl group increases steric bulk, which may reduce reactivity in nucleophilic addition reactions . - 5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
The trifluoromethyl group at position 3 significantly enhances lipophilicity (logP ≈ 2.8) compared to the methyl group (logP ≈ 2.2), improving membrane permeability in biological systems .
Functional Group Modifications
Aldehyde vs. Carboxylic Acid Derivatives
Phenoxy and Thioether Substituents
Physicochemical Properties
Crystallographic and Stability Data
- Crystal Packing : The target compound’s crystal structure is stabilized by C–H···O and Cl···Cl interactions, whereas the 4-chlorophenyl analog exhibits C–H···π interactions .
- Thermal Stability : Trifluoromethyl derivatives decompose at higher temperatures (~250°C) compared to the target compound (~200°C) due to stronger C–F bonds .
Biological Activity
5-Chloro-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential applications, supported by data tables and relevant research findings.
Synthesis Overview
The synthesis of this compound typically involves the reaction of 3-chlorobenzaldehyde with hydrazine hydrate, followed by cyclization under acidic conditions to form the pyrazole ring. The compound can also be synthesized through the Vilsmeier-Haack reaction, which introduces the aldehyde group at the 4-position of the pyrazole ring .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of various pyrazole derivatives, including this compound. A comprehensive evaluation demonstrated that this compound exhibits significant inhibitory effects against a range of pathogens.
In Vitro Antimicrobial Evaluation:
- Minimum Inhibitory Concentration (MIC): The compound showed promising MIC values against several bacterial strains, indicating its potential as an antimicrobial agent.
- Minimum Bactericidal Concentration (MBC): Results indicated that the compound could effectively kill bacteria at specific concentrations, further supporting its use in treating infections .
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.25 | 0.50 |
| Escherichia coli | 0.30 | 0.60 |
| Pseudomonas aeruginosa | 0.40 | 0.80 |
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied, with several compounds demonstrating significant cytotoxicity against various cancer cell lines.
Case Studies:
- MCF7 Cell Line: The compound exhibited an IC50 value indicating effective inhibition of cell growth.
- A549 Cell Line: Studies revealed that derivatives similar to this compound showed substantial growth inhibition, suggesting potential for further development as anticancer agents .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 12.50 | Apoptosis induction |
| A549 | 26.00 | Cell cycle arrest |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-chloro-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via the Vilsmeier-Haack reaction , where 3-methyl-1-aryl-1H-pyrazol-5(4H)-one reacts with a Vilsmeier reagent (POCl₃/DMF). Subsequent nucleophilic substitution with 3-chlorophenol under basic conditions (e.g., K₂CO₃) yields the target aldehyde .
- Optimization : Reaction parameters such as temperature (typically 80–100°C), solvent polarity (DMF or DMSO), and stoichiometric ratios of phenol derivatives influence yield. Microwave-assisted synthesis may reduce reaction time .
Q. How can the purity of this compound be validated, and what analytical techniques are recommended?
- Validation : Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR (confirming aldehyde proton at δ 9.8–10.2 ppm and aromatic protons between δ 7.2–8.0 ppm) .
- Advanced Techniques : High-resolution mass spectrometry (HRMS) and X-ray crystallography (for crystalline derivatives) provide structural confirmation .
Q. What safety precautions are critical during handling?
- Hazards : The compound is a skin/eye irritant (R36/37/38) and requires gloves, goggles, and ventilation .
- Storage : Store in a desiccator at 2–8°C to prevent hydrolysis of the aldehyde group .
Advanced Research Questions
Q. How does the crystal structure of this compound inform its reactivity in nucleophilic additions?
- Structural Insights : X-ray diffraction reveals a planar pyrazole ring with a coplanar aldehyde group , facilitating electrophilic reactivity. The 3-chlorophenyl substituent induces steric hindrance, directing nucleophilic attack to the aldehyde’s carbonyl carbon .
- Data : Bond lengths (C=O: ~1.22 Å) and dihedral angles (<10° between pyrazole and aldehyde planes) correlate with enhanced conjugation .
Q. What strategies resolve contradictions in reported yields for its Knoevenagel condensation reactions?
- Issue : Discrepancies arise from solvent polarity (e.g., ethanol vs. THF) and catalyst choice (piperidine vs. Knoevenagel catalysts like ammonium acetate).
- Solution : Systematic screening using Design of Experiments (DoE) identifies optimal conditions (e.g., ethanol/ammonium acetate at 0°C yields >85% ethyl-2-cyano-3-(pyrazolyl)propionate) .
Q. How can its derivatives be evaluated for anticonvulsant activity, and what structural features enhance efficacy?
- Biological Assays : Derivatives (e.g., hydrazide Schiff bases) are tested against maximal electroshock (MES) and pentylenetetrazol (scPTZ) models in rodents.
- SAR Insights : Electron-withdrawing groups (e.g., -Cl, -CF₃) at the 3-position enhance blood-brain barrier penetration, while bulky aryloxy substituents reduce toxicity .
Q. What computational methods predict the compound’s solubility and bioavailability?
- In Silico Tools : Use Density Functional Theory (DFT) to calculate logP (~3.2, indicating moderate lipophilicity) and molecular dynamics simulations to model membrane permeability .
- Validation : Experimental solubility in DMSO (>50 mg/mL) aligns with predictions .
Methodological Challenges
Q. How to address instability during long-term storage of aldehyde-containing pyrazoles?
- Stabilization : Lyophilization under inert gas (N₂/Ar) prevents oxidation. Add antioxidants (e.g., BHT) at 0.1% w/w to ethanol stock solutions .
Q. What crystallographic refinement protocols ensure accurate structural determination?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
